3-Fluoro-2-methyl-6-nitrophenol
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Overview
Description
3-Fluoro-2-methyl-6-nitrophenol is an aromatic compound with a phenolic structure substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to selectively produce 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step involves fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .
Industrial Production Methods
For large-scale production, the process described above can be optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Fluoro-2-methyl-6-nitrophenol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The phenolic group can also participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitrophenol
- 4-Fluoro-2-methylphenol
- 3-Nitro-2-methylphenol
Uniqueness
3-Fluoro-2-methyl-6-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 |
InChI Key |
AONXOVCORWKIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])F |
Origin of Product |
United States |
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